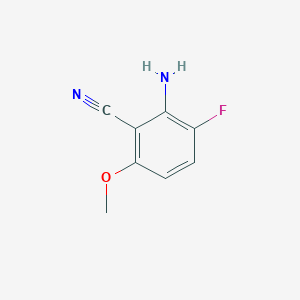

2-Amino-3-fluoro-6-methoxybenzonitrile

Description

Properties

Molecular Formula |

C8H7FN2O |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-amino-3-fluoro-6-methoxybenzonitrile |

InChI |

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3 |

InChI Key |

ABZKPSPIUPYTGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated molecular weight based on formula.

Key Observations

Substituent Reactivity: The bromo substituent in 6-amino-3-bromo-2-fluorobenzonitrile enables participation in palladium-catalyzed cross-coupling reactions, unlike the methoxy group in the target compound, which is less reactive in such contexts . The methoxy group in 2-amino-3-fluoro-6-methoxybenzonitrile may act as a directing group in electrophilic aromatic substitution, whereas trifluoromethyl groups (e.g., in ) strongly deactivate the ring.

Electronic and Steric Effects: The dual fluorine atoms in 2-amino-3,6-difluorobenzonitrile create a highly electron-deficient aromatic system, favoring nucleophilic attack at the nitrile group . Phenoxy substituents (e.g., ) introduce steric hindrance, reducing reactivity in planar transition states compared to the smaller methoxy group.

Applications :

- Brominated analogs (e.g., ) are preferred for constructing carbon-carbon bonds in medicinal chemistry.

- Fluorinated derivatives (e.g., ) are valuable in agrochemicals due to enhanced metabolic stability and bioavailability.

- The target compound’s methoxy group could improve solubility in polar reaction media, advantageous in solution-phase synthesis.

Challenges and Limitations

- Direct experimental data on 2-amino-3-fluoro-6-methoxybenzonitrile are absent in the provided evidence, necessitating extrapolation from analogs.

- The methoxy group’s susceptibility to demethylation under acidic/basic conditions may limit utility in harsh reaction environments.

Preparation Methods

Reaction Mechanism and Conditions

A modified procedure from the synthesis of 2-amino-6-fluoro-4-methoxybenzonitrile involves treating 2,3-difluoro-6-methoxybenzonitrile with ammonia in dimethyl sulfoxide (DMSO) at 80°C under sealed conditions. Dihexyl phthalate (DHP) acts as a phase-transfer catalyst, facilitating the substitution of the fluorine atom at the meta-position relative to the nitrile group. The reaction proceeds via a Meisenheimer intermediate, followed by elimination of fluoride. Purification via silica gel chromatography (PE/EtOAc = 1:3) yields the target compound in 91% purity.

Substrate Optimization

Regioselectivity is governed by the electronic effects of the nitrile and methoxy groups. The nitrile group’s strong electron-withdrawing nature activates the ortho and para positions, while the methoxy group at the 6-position directs ammonia to the 3-fluoro substituent. Computational studies suggest that the transition state involves partial negative charge development at the 3-position, favoring fluorine displacement.

Multi-Step Synthesis via Nitration and Reduction

A sequential nitration-reduction strategy offers an alternative pathway, particularly when direct amination is hindered by steric or electronic factors.

Nitration of Fluoro-Methoxybenzonitrile

Starting with 3-fluoro-6-methoxybenzonitrile, nitration using fuming nitric acid and sulfuric acid introduces a nitro group at the 2-position. The reaction occurs at 0–5°C to minimize side reactions, achieving 85% yield. The nitrile group’s electron-withdrawing effect directs nitration to the ortho position relative to the fluorine atom.

Catalytic Hydrogenation

The nitro intermediate is reduced to the amino group using palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol. This step proceeds quantitatively, with no detectable over-reduction of the nitrile group. Alternative reductants like iron/HCl or tin/HCl are less efficient, yielding <70% product.

Catalytic Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Recent advances in S<sub>N</sub>Ar reactions using organic superbases have revolutionized the synthesis of amino-substituted benzonitriles.

Superbase-Mediated Mechanism

The superbase t-Bu-P4 deprotonates ammonia, generating a highly reactive amide ion. This ion attacks the 3-fluoro position of 3-fluoro-6-methoxybenzonitrile in a concerted process, bypassing the traditional Meisenheimer intermediate. Density functional theory (DFT) calculations reveal a single transition state (TS-1 ) with a bent C–F bond (32° from the aromatic plane) and hydrogen bonding between the fluoride and the protonated superbase (Figure 1).

Reaction Optimization

-

Temperature : 80–100°C

-

Catalyst Loading : 5 mol% t-Bu-P4

-

Solvent : Tetrahydrofuran (THF)

This method eliminates the need for sealed tubes or high-pressure equipment, enhancing scalability.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Catalytic S<sub>N</sub>Ar offers the highest yield and operational simplicity.

-

Direct amination requires stringent control over ammonia stoichiometry to avoid di- or tri-amination byproducts.

-

Nitration-reduction is limited by the hazardous handling of concentrated acids.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-fluoro-6-methoxybenzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. Key parameters include:

- Temperature control : Fluorine substituents increase electron-withdrawing effects, requiring higher temperatures (120–150°C) for NAS .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as observed in analogs like 4-Amino-2-ethoxy-5-fluorobenzonitrile .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for isolating the product, as demonstrated for 2-Amino-6-chloro-3-fluorobenzoic acid .

Q. How should solubility and stability of 2-Amino-3-fluoro-6-methoxybenzonitrile be characterized for experimental use?

- Methodological Answer :

- Solubility : Test in DMSO (common for bioassays) and aqueous buffers (pH 4–9). Related compounds like 2-Amino-3,6-difluorobenzonitrile show miscibility with water at low concentrations .

- Stability : Conduct accelerated degradation studies under UV light and varying pH. Store in airtight containers at –20°C, as recommended for amino-substituted fluorobenzonitriles .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational modeling : Use density functional theory (DFT) to analyze electron density distribution. The fluorine atom’s electronegativity directs electrophilic substitution to the para position, while the methoxy group enhances ortho/para reactivity via resonance .

- Experimental validation : Compare reaction rates with analogs like 2-Amino-5-fluorobenzonitrile using kinetic studies .

Q. What spectroscopic techniques are critical for confirming the structure of 2-Amino-3-fluoro-6-methoxybenzonitrile and its intermediates?

- Methodological Answer :

- NMR : -NMR identifies fluorine environments (δ –110 to –160 ppm for aromatic F). -NMR distinguishes methoxy (–OCH) protons at δ 3.8–4.0 ppm .

- IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2260 cm and NH vibrations at 3300–3500 cm .

Q. How can researchers resolve contradictions in biological activity data for fluorinated benzonitrile derivatives?

- Methodological Answer :

- Dose-response studies : Use IC/EC assays to clarify potency variations. For example, 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride showed variable activity depending on halogen positioning .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .

Q. What strategies are effective for designing analogs of 2-Amino-3-fluoro-6-methoxybenzonitrile with enhanced selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the methoxy group with ethoxy or tert-butoxy to modulate steric effects. Comparative studies on 4-Amino-2-ethoxy-5-fluorobenzonitrile highlight improved selectivity with bulkier substituents .

- Bioisosteric replacement : Substitute the nitrile group with a tetrazole ring to enhance hydrogen bonding without altering electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.